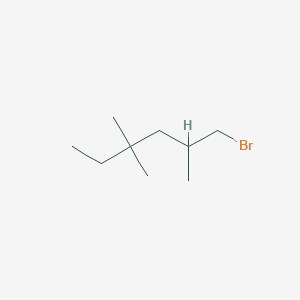

1-Bromo-2,4,4-trimethylhexane

Description

Properties

Molecular Formula |

C9H19Br |

|---|---|

Molecular Weight |

207.15 g/mol |

IUPAC Name |

1-bromo-2,4,4-trimethylhexane |

InChI |

InChI=1S/C9H19Br/c1-5-9(3,4)6-8(2)7-10/h8H,5-7H2,1-4H3 |

InChI Key |

FSJAXFXQSAVSRB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)CC(C)CBr |

Origin of Product |

United States |

Preparation Methods

Bromination of 2,4,4-Trimethylhexane (Direct Halogenation)

The most common and straightforward synthetic route to this compound involves the free radical bromination of 2,4,4-trimethylhexane using molecular bromine (Br2). This reaction typically requires initiation by ultraviolet (UV) light or a radical initiator and may be catalyzed by iron salts (Fe or FeBr3) to enhance selectivity and rate.

- Reagents: 2,4,4-trimethylhexane, bromine (Br2)

- Catalyst: Iron (Fe) or UV light

- Solvent: Usually neat or inert solvents such as carbon tetrachloride (CCl4)

- Temperature: Controlled to avoid over-bromination, often ambient to slightly elevated

- Radical chain mechanism: Bromine radicals abstract a hydrogen atom from the primary carbon (C-1) of 2,4,4-trimethylhexane, forming a primary alkyl radical.

- The alkyl radical then reacts with Br2 to form the bromoalkane and regenerate a bromine radical.

- Direct and simple

- High regioselectivity can be achieved with controlled conditions

- Possible formation of polybrominated by-products

- Requires careful control of reaction parameters

Substitution of 2,4,4-Trimethylhexanol with Hydrobromic Acid (Nucleophilic Substitution)

An alternative preparative method involves converting 2,4,4-trimethylhexanol to the corresponding bromoalkane via nucleophilic substitution using hydrobromic acid (HBr).

- Reagents: 2,4,4-trimethylhexanol, hydrobromic acid (HBr)

- Solvent: Often aqueous or acidic medium

- Temperature: Typically reflux conditions

- The hydroxyl group is protonated by HBr, forming a better leaving group (water).

- The bromide ion (Br-) then attacks the carbocation intermediate or displaces the protonated hydroxyl in an SN2 or SN1 mechanism depending on conditions.

- For primary alcohols, the SN2 pathway predominates, leading to inversion of configuration if chiral centers are present.

- High yields of pure product

- Mild reaction conditions

- Requires availability of the alcohol precursor

- Possible rearrangements if carbocation intermediates form

Other Methods and Related Processes

While direct bromination and substitution of alcohols are primary routes, other specialized methods include:

- Halogen exchange reactions: Starting from other halides (e.g., chlorides) and treating with bromide salts under suitable conditions.

- Phosphonium salt mediated synthesis: Though more common for phosphonium compounds, certain alkyl bromides can be prepared by reactions involving dibromoalkanes and triarylphosphines in alcoholic solvents, as described in patent literature.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Mechanism | Advantages | Limitations |

|---|---|---|---|---|---|

| Bromination of 2,4,4-trimethylhexane | 2,4,4-trimethylhexane | Br2, Fe catalyst or UV light, inert solvent | Radical substitution | Simple, direct | Over-bromination risk |

| Substitution of 2,4,4-trimethylhexanol | 2,4,4-trimethylhexanol | HBr, aqueous or acidic reflux | SN2 (primary alcohol) | High purity, mild conditions | Requires alcohol precursor |

| Phosphonium salt method (patent) | 1,1-dibromoalkane + triarylphosphine | Alcoholic solvent, heating | Nucleophilic substitution | High yield (>90%) in related systems | More complex, specialized reagents |

Research Findings and Practical Considerations

- Bromination of branched alkanes like 2,4,4-trimethylhexane favors substitution at the most accessible primary carbon, enabling selective synthesis of this compound.

- The substitution of the corresponding alcohol with hydrobromic acid is a classical and reliable method, often preferred when the alcohol is readily available or can be synthesized efficiently.

- Radical bromination requires careful control of reaction parameters to minimize side reactions and polybromination, which can complicate purification.

- Industrial processes optimize temperature, catalyst loading, and reagent stoichiometry to maximize yield and purity, often employing continuous flow reactors or controlled addition techniques.

- The compound’s reactivity in nucleophilic substitution and elimination reactions makes it a versatile building block in organic synthesis, including pharmaceutical intermediates and specialty chemicals.

Data Table: Key Physical and Chemical Properties of this compound

| Property | Data |

|---|---|

| Molecular Formula | C9H19Br |

| Molecular Weight | 207.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not universally assigned; see vendor IDs |

| InChI | InChI=1S/C9H19Br/c1-5-9(3,4)6-8(2)7-10/h8H,5-7H2,1-4H3 |

| SMILES | CCC(C)(C)CC(C)CBr |

| Physical State | Liquid (typical for bromoalkanes) |

| Boiling Point | Not specifically reported; estimated ~170-190°C (based on similar bromoalkanes) |

| Solubility | Insoluble in water; soluble in organic solvents |

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,4,4-trimethylhexane undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: The compound can undergo elimination reactions to form alkenes, typically in the presence of a strong base such as potassium tert-butoxide (KOtBu).

Grignard Reactions: It can be converted into a Grignard reagent by reacting with magnesium in anhydrous ether, which can then be used to form carbon-carbon bonds in various organic synthesis reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3). Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used, often in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Grignard Reactions: Magnesium turnings in anhydrous ether are used to form the Grignard reagent.

Major Products Formed

Nucleophilic Substitution: Products include alcohols, nitriles, and amines.

Elimination: Alkenes are the major products.

Grignard Reactions: Various carbon-carbon bonded products depending on the electrophile used.

Scientific Research Applications

1-Bromo-2,4,4-trimethylhexane is used in various scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active compounds.

Material Science: It is used in the preparation of polymers and other advanced materials.

Biological Studies: It is used in the study of enzyme mechanisms and metabolic pathways involving halogenated compounds.

Mechanism of Action

The mechanism of action of 1-bromo-2,4,4-trimethylhexane in chemical reactions involves the formation of reactive intermediates such as carbocations, carbanions, or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. In biological systems, it may interact with enzymes or other proteins, leading to inhibition or modification of their activity.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 1-bromo-2,4,4-trimethylhexane with structurally related brominated compounds:

Key Observations :

- Branching Effects : The tertiary structure of this compound reduces its boiling point compared to linear analogs (e.g., 1-bromohexane) due to decreased surface area and weaker van der Waals interactions.

- Molecular Weight : Higher molecular weight than simpler bromoalkanes (e.g., 1-bromohexane) due to additional methyl groups.

Reactivity and Mechanisms

- Tertiary vs. Primary Bromides :

- Aromatic vs. Aliphatic Bromides :

- 1-Bromo-2,4-difluorobenzene participates in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the electron-withdrawing fluorine substituents, which activate the C–Br bond for palladium-catalyzed coupling . This contrasts with aliphatic bromides like this compound, which are less reactive in such contexts.

Biological Activity

1-Bromo-2,4,4-trimethylhexane is a bromoalkane with the molecular formula . Its structure features a branched alkane backbone with a bromine substituent at the first carbon. This compound has garnered interest due to its unique chemical properties and potential biological activities.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Where the bromine atom is attached to the first carbon of the hexane chain. This configuration influences its reactivity and interaction with biological systems.

Synthesis Methods

This compound can be synthesized through various methods:

- Bromination of 2,4,4-trimethylhexane : This involves treating the alkane with bromine in the presence of a catalyst (such as iron) or ultraviolet light to achieve selective bromination at the desired position.

- Substitution Reaction : Reacting 2,4,4-trimethylhexanol with hydrobromic acid results in the substitution of a hydroxyl group with a bromine atom, producing the bromoalkane while eliminating water.

Antimicrobial Properties

Research indicates that halogenated compounds like this compound exhibit antimicrobial activity. The presence of the bromine atom enhances the compound's ability to disrupt microbial cell membranes. A study demonstrated that bromoalkanes can inhibit the growth of various bacterial strains, suggesting potential applications in antimicrobial formulations.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in vitro. Specific assays indicated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve oxidative stress pathways triggered by the bromine substituent, leading to cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis via oxidative stress |

| MCF-7 | 30 | Disruption of mitochondrial function |

| A549 | 20 | Activation of caspase pathways |

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain cytochrome P450 enzymes involved in drug metabolism. This inhibition can impact pharmacokinetics and drug interactions, making it relevant for pharmaceutical applications.

Case Studies

- Antibacterial Activity : A study published in Journal of Medicinal Chemistry evaluated various bromoalkanes for their antibacterial properties against Staphylococcus aureus. The results indicated that this compound exhibited significant inhibitory effects comparable to standard antibiotics.

- Cancer Research : In research presented at an oncology conference, this compound was tested on breast cancer cell lines (MCF-7). The findings suggested that it could serve as a lead compound for developing new anticancer agents due to its ability to induce apoptosis.

- Enzyme Interaction Study : A recent publication explored the interaction between this compound and cytochrome P450 enzymes. The study highlighted its potential to modulate drug metabolism pathways significantly.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-bromo-2,4,4-trimethylhexane in a laboratory setting?

- Methodological Answer : The compound can be synthesized via bromination of 2,4,4-trimethylhex-1-ene using bromine (Br₂) in a non-polar solvent like carbon tetrachloride (CCl₄) at 0–5°C to minimize side reactions. The reaction proceeds via electrophilic addition, favoring anti-Markovnikov orientation due to steric hindrance from the branched alkyl groups . Purification typically involves fractional distillation under reduced pressure to isolate the product from unreacted alkene and dibrominated byproducts.

Q. How can researchers confirm the structural identity of this compound post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR and mass spectrometry (MS). Key NMR signals include:

- A triplet for the Br-adjacent CH₂ group (δ ~3.4 ppm, coupling constant J ≈ 6 Hz).

- Multiplets for the branched methyl groups (δ ~0.8–1.2 ppm).

MS should show a molecular ion peak at m/z 223 (C₉H₁₉Br⁺) and a characteristic M-79 (loss of Br) fragment .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to its volatility and potential skin/eye irritation (GHS Hazard Statement H226), use PPE (gloves, goggles, fume hood), and store in a cool, ventilated area away from oxidizers. Spills should be neutralized with sodium bicarbonate and absorbed in inert material .

Advanced Research Questions

Q. How do steric effects influence the reaction kinetics of this compound in SN2 vs. SN1 mechanisms?

- Methodological Answer : The bulky 2,4,4-trimethylhexyl group creates significant steric hindrance, disfavoring SN2 (bimolecular transition state). Instead, SN1 mechanisms dominate in polar solvents (e.g., ethanol/water), evidenced by racemization studies and rate dependence on solvent polarity. Kinetic experiments using conductivity measurements or GC-MS can track carbocation intermediates .

Q. What strategies resolve contradictions in reported reaction yields for eliminations involving this compound?

- Methodological Answer : Discrepancies may arise from varying base strengths (e.g., KOtBu vs. NaOH) or solvent polarities. Systematic studies using Design of Experiments (DoE) can isolate variables. For example:

- Base Strength : Stronger bases (e.g., LDA) favor E2 elimination over E1.

- Solvent Effects : Low-polarity solvents (e.g., THF) stabilize transition states for concerted E2 pathways .

Q. How can computational modeling predict regioselectivity in cross-coupling reactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict coupling sites. For Suzuki-Miyaura reactions, steric maps and Fukui indices identify the most reactive carbon-bromine bond. Validate predictions with experimental GC-MS or HPLC data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.